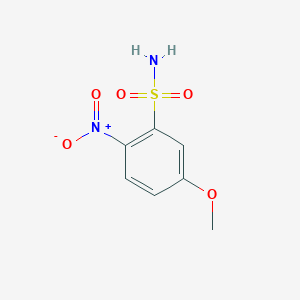
5-甲氧基-2-硝基苯磺酰胺
描述
5-Methoxy-2-nitrobenzenesulfonamide is an organic compound with the chemical formula C7H8N2O5S. It has a molecular weight of 232.22 g/mol .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-nitrobenzenesulfonamide is1S/C7H8N2O5S/c1-14-6-3-2-5 (9 (10)11)4-7 (6)15 (8,12)13/h2-4H,1H3, (H2,8,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methoxy-2-nitrobenzenesulfonamide is a powder with a melting point of 222-227°C .科学研究应用
在合成和化学反应中的应用
5-甲氧基-2-硝基苯磺酰胺及其相关化合物在化学合成中得到广泛应用。例如,与所讨论化合物密切相关的2-和4-硝基苯磺酰胺被用于制备二级胺并作为保护胺的手段。这些磺酰胺可以通过Meisenheimer络合物进行顺利的烷基化和去保护反应,产生高收率的二级胺 (Fukuyama, Jow, & Cheung, 1995)。此外,4-硝基苯磺酰胺衍生物已被合成,并发现在抑制细菌生物膜和表现出轻微细胞毒性方面具有效果 (Abbasi et al., 2020)。
在腐蚀抑制中的作用
类似于5-甲氧基-2-硝基苯磺酰胺结构的化合物,如(1-(5-氟-2-(甲硫基)嘧啶-4-基)哌啶-4-基)-4-硝基苯磺酰胺,已被研究其腐蚀抑制性能。这些化合物已通过量子化学计算和分子动力学模拟进行研究,以了解它们在保护金属表面方面的有效性 (Kaya et al., 2016)。
在固相合成中的应用
在固相合成中,由2/4-硝基苯磺酰氯制备的聚合物支持的苯磺酰胺已被用作各种化学转化中的关键中间体。这种应用涉及使用这些化合物来产生一系列不同的特权骨架 (Fülöpová & Soural, 2015)。
光动力疗法和荧光素研究
苯磺酰胺衍生物,包括带有甲氧基和硝基基团的化合物,已被探索其在光动力疗法中的潜力,特别是在治疗癌症方面。这些化合物显示出有希望的荧光性能和高单线态氧量子产率,这对于光动力疗法中的II型机制是重要的 (Pişkin, Canpolat, & Öztürk, 2020)。
电化学应用
类似于5-甲氧基-2-硝基苯磺酰胺的2-甲氧基-4-硝基苯基衍生碳粉已被研究其电化学行为。这些研究对于开发具有特定电化学性质的先进材料具有重要意义 (Pandurangappa & Ramakrishnappa, 2006)。
安全和危害
The safety data sheet for 5-Methoxy-2-nitrobenzenesulfonamide indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
作用机制
Target of Action
It’s worth noting that sulfonamides, a group of compounds to which 5-methoxy-2-nitrobenzenesulfonamide belongs, are known to target bacterial metabolic pathways .
Mode of Action
They act as competitive inhibitors of the enzyme dihydropteroate synthetase, DHPS . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .
Biochemical Pathways
It’s worth noting that the compound is derived from dimboa, a benzoxazinoid, and its accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway .
Result of Action
It’s worth noting that physiological doses of exogenous 5-methoxy-2-nitrophenol, a compound similar to 5-methoxy-2-nitrobenzenesulfonamide, increased the wound-induced expression of defense genes and emission of terpenoids .
Action Environment
It’s worth noting that the compound’s accumulation in damaged tissues is contingent upon a functional benzoxazinoid biosynthesis pathway , suggesting that the compound’s action may be influenced by the plant’s internal biochemical environment.
生化分析
Biochemical Properties
5-Methoxy-2-nitrobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive metabolites that may further interact with other cellular components . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can bind to specific proteins, altering their function and potentially leading to changes in cellular processes.
Cellular Effects
The effects of 5-Methoxy-2-nitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 5-Methoxy-2-nitrobenzenesulfonamide can affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 5-Methoxy-2-nitrobenzenesulfonamide involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes involved in DNA repair, resulting in increased DNA damage and potential cell death . Additionally, 5-Methoxy-2-nitrobenzenesulfonamide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the cellular response to various stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-2-nitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-2-nitrobenzenesulfonamide can degrade over time, leading to the formation of degradation products that may have different biological activities . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained activation of stress response pathways and alterations in cell cycle regulation.
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-nitrobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can induce significant toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects. These findings highlight the importance of dosage optimization in experimental and therapeutic applications of 5-Methoxy-2-nitrobenzenesulfonamide.
Metabolic Pathways
5-Methoxy-2-nitrobenzenesulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the cell. The compound’s metabolism can also result in the production of reactive oxygen species, contributing to oxidative stress and potential cellular damage.
Transport and Distribution
The transport and distribution of 5-Methoxy-2-nitrobenzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 5-Methoxy-2-nitrobenzenesulfonamide within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-Methoxy-2-nitrobenzenesulfonamide is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and DNA repair processes.
属性
IUPAC Name |
5-methoxy-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-5-2-3-6(9(10)11)7(4-5)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZMQHXLTNDKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


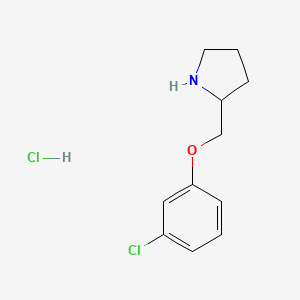
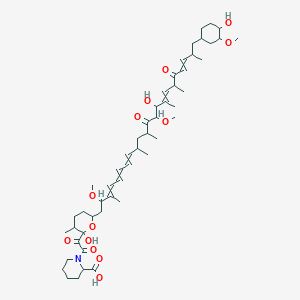
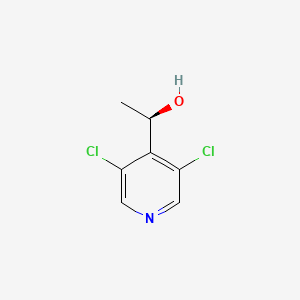


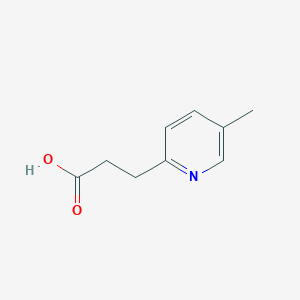
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
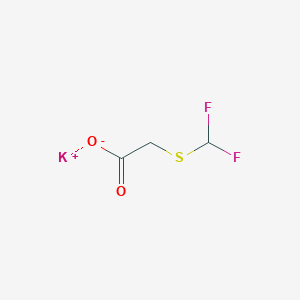

amine](/img/structure/B1432374.png)
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432375.png)
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
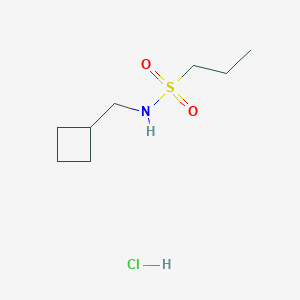
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
